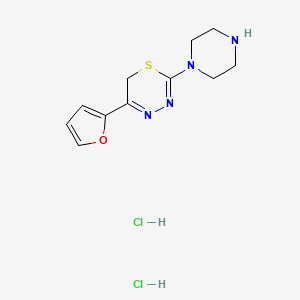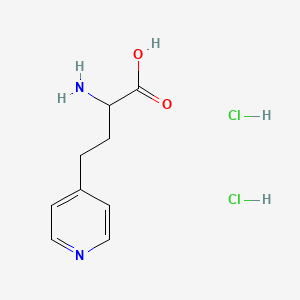![molecular formula C10H13ClFNO2S B1447717 3-[(4-氟苯基)磺酰基]吡咯烷盐酸盐 CAS No. 1864062-36-1](/img/structure/B1447717.png)
3-[(4-氟苯基)磺酰基]吡咯烷盐酸盐
描述
“3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” is an organic compound with the molecular formula C10H13ClFNO2S and a molecular weight of 265.74 . It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” includes a pyrrolidine ring, a sulfonyl group attached to a 4-fluorophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
“3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the retrieved information.科学研究应用
生命科学研究
在生命科学领域,该化合物因其在药物发现中的潜力而被使用,特别是因为吡咯烷环能够有效地探索药效团空间。 sp3杂化、立体化学贡献和环的非平面性增强了其在设计生物活性化合物方面的实用性 .
材料科学
“3-[(4-氟苯基)磺酰基]吡咯烷盐酸盐”可以作为合成具有特定性质的材料的前体或中间体。 其分子结构可能在创造具有独特特性的新型聚合物或涂层方面具有价值,例如增强的耐用性或耐化学性 .
化学合成
该化合物在化学合成中被用作通用的支架。 其氟苯基基团可以影响合成过程中吡咯烷环的反应性和选择性,使其成为构建复杂有机分子的宝贵基石 .
色谱法
在色谱法中,该化合物的独特结构可以用于固定相设计,可能提高复杂混合物的分离效果。 其磺酰基可能与各种分析物相互作用,有助于其识别和定量 .
分析科学
分析化学家可以使用“3-[(4-氟苯基)磺酰基]吡咯烷盐酸盐”作为标准物质或试剂来开发新的分析方法。 其定义明确的结构和性质使其适用于校正曲线和方法验证 .
药理学研究
吡咯烷环是药物活性分子中常见的基序。 该化合物及其氟苯基磺酰基修饰可以用来研究药物化学中的构效关系,从而开发新的治疗剂 .
未来方向
The pyrrolidine ring is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, “3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride” and other pyrrolidine derivatives have potential for further exploration and development in drug discovery.
作用机制
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological profiles .
Mode of Action
It is known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, contributing to their diverse pharmacological profiles .
Result of Action
It is known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency .
Action Environment
It is known that the compound should be stored in closed vessels , and exposure to dust, mist, gas, or vapours should be avoided .
生化分析
Biochemical Properties
3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in this compound allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. For instance, it has been shown to interact with retinoic acid-related orphan receptor gamma (RORγt), a nuclear hormone receptor involved in autoimmune diseases . The fluorophenyl group enhances its binding affinity, while the sulfonyl group contributes to its overall stability and solubility in biological systems.
Cellular Effects
The effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, leading to changes in the expression of genes involved in immune responses . Additionally, it can alter metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride involves its binding interactions with specific biomolecules. The compound binds to the active site of RORγt, inhibiting its activity and preventing the transcription of target genes . This inhibition is facilitated by the fluorophenyl group, which enhances the binding affinity, and the sulfonyl group, which stabilizes the interaction. Furthermore, this compound may also interact with other enzymes and proteins, modulating their activity and leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, it can effectively modulate the activity of target enzymes and proteins without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without inducing toxicity.
Metabolic Pathways
3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can inhibit or modulate the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . For example, its interaction with RORγt can influence the metabolism of lipids and other biomolecules, affecting cellular energy production and storage.
Transport and Distribution
The transport and distribution of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s fluorophenyl and sulfonyl groups enhance its solubility and stability, allowing it to be efficiently transported and distributed within biological systems.
Subcellular Localization
The subcellular localization of 3-[(4-Fluorophenyl)sulfonyl]pyrrolidine hydrochloride is critical for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action. The fluorophenyl and sulfonyl groups contribute to its ability to penetrate cellular membranes and localize within specific subcellular regions.
属性
IUPAC Name |
3-(4-fluorophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXKZKSKSUQPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



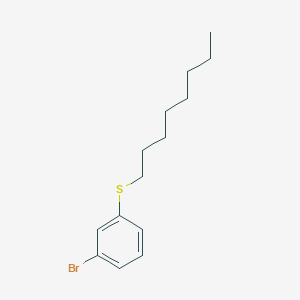
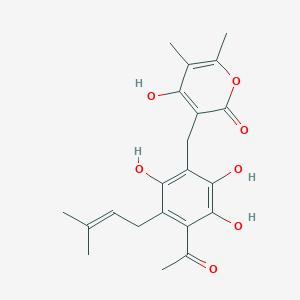



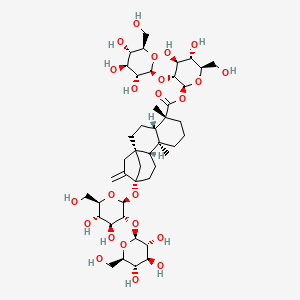
![2-[(Tert-butylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447648.png)
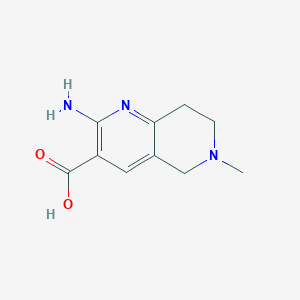
![[1-[4-(2-Thienyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1447650.png)
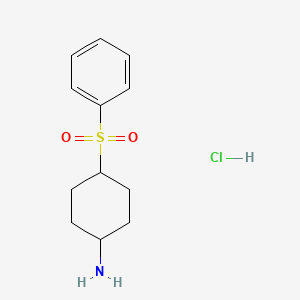
![2-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447653.png)
![4-(2-[(Furan-2-ylmethyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1447654.png)
